Cas no 1396856-60-2 (N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- AKOS024545854
- N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- VU0542003-1
- 1396856-60-2
- N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- F6257-6196
-
- インチ: 1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
- InChIKey: UORFGEWZSRIMLO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CNC(N1CCN(C2C=C(C)N=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 345.1356380g/mol
- どういたいしつりょう: 345.1356380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 61.4Ų
N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-6196-1mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6257-6196-20mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-3mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-30mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
Life Chemicals | F6257-6196-5μmol |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-25mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-2mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-4mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6257-6196-10mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6257-6196-15mg |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
1396856-60-2 | 15mg |
$133.5 | 2023-09-09 |
N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamideに関する追加情報
Professional Introduction to N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 1396856-60-2)
N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 1396856-60-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, represents a promising candidate for further exploration in medicinal chemistry. Its unique combination of functional groups, including a chlorophenyl moiety and a piperazine ring linked to a pyrimidine derivative, makes it an intriguing subject for synthetic chemists and pharmacologists alike.
The 4-chlorophenyl group in the molecular structure contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution. This feature, along with the presence of the piperazine ring, which is known for its role in central nervous system (CNS) drug design, positions this compound as a potential lead for the development of novel therapeutic agents. Recent studies have highlighted the importance of piperazine derivatives in the treatment of various neurological disorders, including depression and anxiety.
In addition to its structural attributes, N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits interesting pharmacological properties. Preliminary in vitro studies have demonstrated its ability to interact with multiple biological targets, suggesting a broad spectrum of potential therapeutic applications. The compound's interaction with enzymes and receptors relevant to neurotransmitter systems has been particularly noteworthy. For instance, its binding affinity to certain serotonin receptors has been observed, which is consistent with its potential role in modulating mood and cognitive functions.
The 6-methylpyrimidin-4-yl moiety is another key feature of this compound that contributes to its pharmacological profile. Pyrimidine derivatives are well-documented for their involvement in various biological processes, and modifications at the 6-position can significantly influence the compound's activity. In recent years, there has been a surge in research focusing on pyrimidine-based compounds due to their versatility and efficacy in targeting a wide range of diseases. The incorporation of a methyl group at the 6-position enhances the stability of the pyrimidine ring while also influencing its electronic properties, thereby affecting its interactions with biological targets.
The synthesis of N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core piperazine-pyrimidine scaffold efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.
Ongoing research efforts are focused on optimizing the pharmacological properties of this compound through structural modifications. By fine-tuning various substituents, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. The use of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising analogs. These approaches allow researchers to predict and validate the biological activity of new compounds before they enter more labor-intensive experimental phases.
The potential therapeutic applications of N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide are diverse and exciting. Given its interactions with serotonin receptors and other CNS-related targets, it holds promise for treating conditions such as depression, anxiety disorders, and even neurodegenerative diseases. Furthermore, its lipophilic nature suggests potential utility in developing drugs that require efficient blood-brain barrier penetration. As our understanding of neurological disorders continues to evolve, compounds like this one may play a pivotal role in developing next-generation treatments.
The regulatory landscape for new pharmaceuticals demands rigorous testing to ensure safety and efficacy before they can be brought to market. N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, being an early-stage candidate, is subject to stringent evaluation protocols. Researchers are employing comprehensive toxicological studies to assess its potential side effects and long-term impacts on human health. These studies are crucial for ensuring that any future therapeutic applications are both safe and effective.
In conclusion, N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide represents a significant advancement in pharmaceutical research due to its complex structure and promising pharmacological properties. Its unique combination of functional groups makes it a valuable candidate for further exploration in drug development. As research progresses, this compound could pave the way for novel treatments targeting neurological disorders and other diseases. The ongoing efforts by synthetic chemists and pharmacologists underscore the importance of innovative approaches in discovering new therapeutic agents that can improve human health.
1396856-60-2 (N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide) 関連製品
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)
- 1935383-98-4(Butanoic acid, 2-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3-methyl-)
- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 1344108-47-9(2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide)
- 2227673-82-5(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-6-fluorophenol)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)



